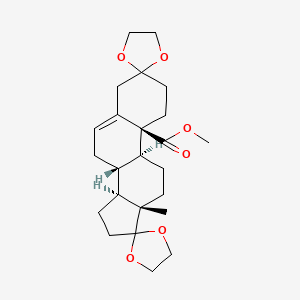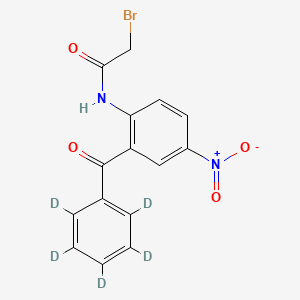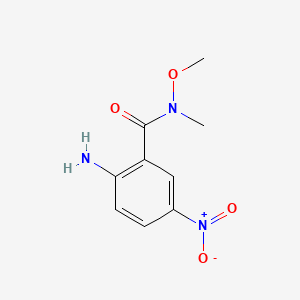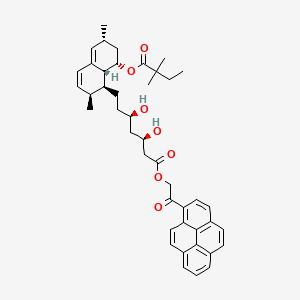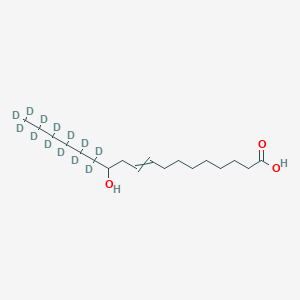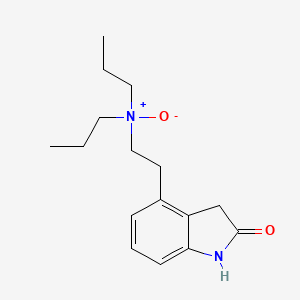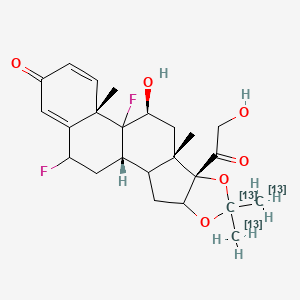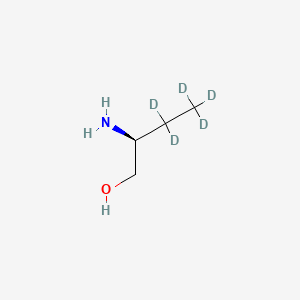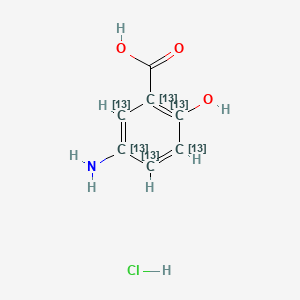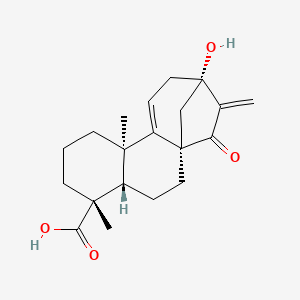
Pterisolic acid C
Overview
Description
Pterisolic acid C is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemoprotective Agent and Nrf2 Activator : Pterisolic acid B, closely related to Pterisolic acid C, is identified as an effective Nrf2 activator. This activation is significant as the Nrf2 pathway is known to protect against oxidative stress and damage. This pathway's activation is vital in minimizing the side effects of chemotherapy (Dong et al., 2016).
Ent-Kaurane Diterpenoids from Pteris Semipinnata : Pterisolic acids, including this compound, are isolated from the ethanol extract of Pteris semipinnata. These compounds' isolation and structural elucidation contribute to understanding the chemical diversity and potential biological activities of fern-derived compounds (Wang et al., 2011).
Cytotoxicity Evaluation : New hydroxylated ent-kauranoic acids, including variants of Pterisolic acid, have been studied for their cytotoxicity against various cancer cell lines. These studies contribute to understanding the potential anticancer properties of these compounds (Qiu et al., 2016).
Inhibition of Viability and Induction of Apoptosis in Cancer Cells : Research on Pterisolic acid G, a novel ent-kaurane diterpenoid closely related to this compound, has shown significant inhibition of the growth of human colorectal carcinoma cells. This study highlights the potential of Pterisolic acid derivatives as therapeutic agents in cancer treatment (Qiu et al., 2017).
Cytotoxic Activity and Chemical Constituents of Pteris Multifida : Studies have identified this compound as a compound with moderate cytotoxic activity against various cancer cell lines, further supporting its potential application in cancer therapy (Zhang et al., 2016).
Biochemical Analysis
Biochemical Properties
It is known that its analogue, Pterisolic Acid B, is an effective Nrf2 activator . It activates the Nrf2 pathway by covalently modifying Cys171 of Keap1, which inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes .
Cellular Effects
Pterisolic Acid B, a closely related compound, has been shown to have significant cytoprotective effects against cisplatin-induced cytotoxicity in HKC cells .
Molecular Mechanism
Pterisolic Acid B, a closely related compound, has been shown to activate the Nrf2 pathway by covalently modifying Cys171 of Keap1 . This modification inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes .
Properties
IUPAC Name |
(1R,4S,5R,9R,13S)-13-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-12-15(21)19-9-5-13-17(2,7-4-8-18(13,3)16(22)23)14(19)6-10-20(12,24)11-19/h6,13,24H,1,4-5,7-11H2,2-3H3,(H,22,23)/t13-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEGAVNUGPZNDZ-OBHGLWADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)(C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194053 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-87-1 | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaura-9(11),16-dien-18-oic acid, 13-hydroxy-15-oxo-, (4α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the cytotoxic activity of Pterisolic acid C?
A1: [] this compound exhibited moderate cytotoxic activity against three human cancer cell lines: HCT-116 (colon cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer). This suggests potential anti-cancer properties, although further research is needed to determine its mechanism of action and efficacy. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



